molecular formula C5H4N2O3 B014596 5-Formyluracil CAS No. 1195-08-0

5-Formyluracil

Cat. No. B014596
CAS RN: 1195-08-0
M. Wt: 140.1 g/mol
InChI Key: OHAMXGZMZZWRCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Formyluracil can be synthesized by reacting thiosemicarbazides with 5-formyluracil, leading to derivatives with potential biological activity (Baldini et al., 2003). Furthermore, a facile and general synthesis for 5-substituted-1-methyluracils, including 5-formyluracil, has been reported, suitable for preparing micro-quantities and not influenced by the 5-substituent in determining alkylation position (Sakai et al., 1968).

Molecular Structure Analysis

The molecular structure of 5-formyluracil has been explored through crystallography, revealing an amino-oxo tautomer of 5-formyluracil in a planar conformation stabilized by supramolecular interactions (Portalone & Colapietro, 2007).

Chemical Reactions and Properties

The reactivity of 5-formyluracil with copper(II) complexes has been demonstrated, leading to compounds that interact with DNA and exhibit biological activity, highlighting its chemical versatility and potential in biological systems (Baldini et al., 2003).

Physical Properties Analysis

The physical properties of 5-formyluracil, such as its stability and behavior in various conditions, have been elucidated through detailed studies on its crystal structure and interactions, providing insights into its role and effects in biological and chemical systems (Portalone & Colapietro, 2007).

Chemical Properties Analysis

The chemical properties of 5-formyluracil, including its reactivity and interactions with metals and DNA, have been extensively investigated. These studies have revealed its capability to form complexes with copper(II) and its significant biological activity, including DNA interaction and potential therapeutic applications (Baldini et al., 2003).

Scientific Research Applications

  • Fluorescence-Based Detection in DNA : 5fU has been used in a fluorescence-based detection method in DNA, helping to understand its epigenetic role due to its high signal-to-noise ratio detection specificity (Liu et al., 2017).

  • Detection of Aluminum Ions : It has been employed in probes to detect Al3+ ions both in vitro and in biological systems. This offers a more natural and sustainable strategy for aluminum detection (Zou et al., 2018).

  • Biosensor Designs : 5fU can be utilized as a multifunctional building block in biosensor designs, enabling site-specific microenvironment detection (Liu et al., 2018).

  • Oxidative Lesions and Epigenetic Intermediates : It acts as an intrinsic DNA photosensitizer, with a higher intersystem crossing rate, important in the study of DNA oxidative lesions and epigenetic intermediates (Francés‐Monerris et al., 2020).

  • Genomic DNA Modification : 5fU is a significant modification in genomic DNA and can induce mutations, potentially affecting gene replication and expression (Yang et al., 2021).

  • DNA Damage and Repair : It is involved in causing mutations during DNA synthesis, such as T→G transversions, and plays a role in understanding DNA damage and repair mechanisms (Zhang et al., 1997).

  • Biomedical Biomarker : 5-Formylpyrimidine, including 5fU, shows great potential as a biomarker in detecting and mapping epigenetic modifications in DNA (Wang et al., 2019).

Safety And Hazards

5-Formyluracil may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The detection of natural thymine modified 5-formyluracil has attracted widespread attention . New insights into designing reagents for both the selective biotin enrichment and fluorogenic labelling of 5-formyluracil in DNA have been introduced . This could be used in the synthesis of other modified diaminofluoresceins .

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMXGZMZZWRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922994
Record name 2,4-Dihydroxypyrimidine-5-carbaldehyde
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyluracil

CAS RN

1195-08-0
Record name 5-Formyluracil
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Record name 5-Formyluracil
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Record name 5-Formyluracil
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Record name 5-Formyluracil
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Record name 5-FORMYLURACIL
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Synthesis routes and methods

Procedure details

5-formyl-2′-deoxyuridine prepared according to Mertes and Shipchandler, J. Heterocyclic Chem. 1, 751 (1970). 5-hydroxymethyluricil (1 mmol) dissolved in 20 ml dimethylsulfonate was heated at 100° C. with manganese dioxide (2.5 mmol) for 15 minutes. The solvent was evaporated at reduced pressure. The residue was taken up in hot ethanol and recrystallized from ethanol to yield 5-formyluracil, 5-formyluracil (0.10 g) was silylated and dissolved in dry acetonitrile (2.5 ml). 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl chloride (Bhat, Syn. Proc. in Nucleic Acid Chem., Vol. I, p. 521 (1968) (0.22 g) and molecular sieves (0.2 g) were added, and the mixture stirred at 25° C. for 40 hours under anhydrous conditions. The mixture was filtered and evaporated. The resulting oil was treated with anhydrous ethanol (2 ml) and chromatographed on silica gel to obtain the partially pure anomer which was recrystallized from ethanol (M.P. 195-196° C.) The toluoyl groups were removed by reaction of the product in methanol benzene, with sodium methoxide. The mixture was neutralized with Dowex 50 (H+). 5-formyl-2′-deoxyuridine was recrystallized from ethanol M.P. 175-176° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxymethyluricil
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
Y Wang, X Zhang, G Zou, S Peng, C Liu… - Accounts of chemical …, 2019 - ACS Publications
… 5-Formyluracil is found in bacteriophages, prokaryotes, and mammalian cells. The 5-formyluracil … The content of 5-formyluracil in different cell tissues may have cell type specificity. …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
DK Rogstad, J Heo, N Vaidehi, WA Goddard… - Biochemistry, 2004 - ACS Publications
… function on the 5-substituent, including 5-formyluracil, would facilitate ionization of the N 1 … for the N 1 position of thymine and 5-formyluracil, we would estimate the rates of glycosidic …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
MB Ferrari, GG Fava, E Leporati, G Pelosi… - Journal of inorganic …, 1998 - Elsevier
Three Cu(II) co-ordination compounds with a novel ligand, 5-formyluracil thiosemicarbazone (H 3 ut), have been synthesised and characterised by single-crystal X-ray diffraction and …
MB Ferrari, F Bisceglie, G Pelosi, P Tarasconi… - Journal of Inorganic …, 2001 - Elsevier
… to the thiosemicarbazone family and of their complexes with potential antitumor properties [1], [2], [3], [4], [5], we have recently studied the reaction of a novel ligand, 5-formyluracil …
S Bjelland, H Ånensen, I Knævelsrud… - Mutation Research/DNA …, 2001 - Elsevier
… 5-Formyluracil is a major oxidation product of thymine, formed in DNA in yields comparable … has been paid to the cellular implications of 5-formyluracil in DNA. Here we review the …
A Masaoka, M Matsubara, R Hasegawa, T Tanaka… - Biochemistry, 2003 - ACS Publications
… and characterized an enzyme from rat liver that removes 5-formyluracil (fU), a potentially genotoxic lesion ( 4−14), from DNA. The enzyme [5-formyluracil−DNA glycosylase (FDG)] was a …
Number of citations: 137 0-pubs-acs-org.brum.beds.ac.uk
EJ Privat, LC Sowers - Mutation Research/Fundamental and Molecular …, 1996 - Elsevier
… 5-Formyluracil is a mutagenic base formed in DNA by oxidation of the thymine methyl group. … In analogy with BrU, it is proposed that the mutagenicity of 5-formyluracil results from …
C Liu, G Zou, S Peng, Y Wang, W Yang… - Angewandte Chemie …, 2018 - Wiley Online Library
… To verify the feasibility of this concept of creating 5-formyluracil-based probes for selective targeting applications, we chose triphenylphosphonium (TPP) as a mitochondria-targeting …
I Miyabe, QM Zhang, K Kino, H Sugiyama… - Nucleic acids …, 2002 - academic.oup.com
5‐Formyluracil (5‐foU) is a potentially mutagenic lesion of thymine produced in DNA by ionizing radiation and various chemical oxidants. The elucidation of repair mechanisms for 5‐…
Number of citations: 41 0-academic-oup-com.brum.beds.ac.uk
H Sugiyama, S Matsuda, K Kino, QM Zhang, S Yonei… - Tetrahedron …, 1996 - Elsevier
… 4 More recently, 5-formyluracil (5-foU) DNA glycosylase activity was found in cell-free extracts from human, 2 mouse, and rat. 5 These results suggest a potential mutagenic effect of the 5…

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